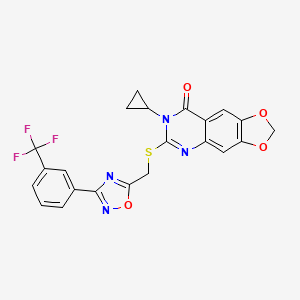

![molecular formula C14H20N2 B2889065 (3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2095396-10-2](/img/structure/B2889065.png)

(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.328. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Pyrrole Derivatives

- The synthesis of 3-arylpyrroles, which are significant for creating natural products and conducting polymers, has been achieved through methods such as ring closure reactions, metal-catalyzed reactions, and acid-mediated isomerizations. These methodologies are crucial for accessing less accessible 3-substituted pyrroles, expanding the toolkit for synthesizing pyrrole-based compounds with potential applications in various fields (Pavri & Trudell, 1997).

Chemical Structure and Bonding

- Studies on methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates have revealed insights into the hydrogen-bonded sheets formed by these molecules, highlighting the nonplanar nature of the pyrrolopyrrole fragment. Such structural analyses are fundamental for understanding the chemical behavior and potential reactivity of pyrrole derivatives (Quiroga et al., 2013).

Drug Synthesis and Antitumor Activity

- N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, a compound synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcases the therapeutic potential of pyrrole derivatives. Such compounds exhibit significant antitumor activity, underscoring the relevance of pyrrole-based structures in medicinal chemistry (Gangjee et al., 2000).

Material Science and Conductivity

- Pyrrole derivatives have been studied for their conducting properties, particularly in the synthesis of conducting polymers from low oxidation potential monomers. This research indicates the potential of pyrrole-based compounds in creating novel conducting materials, which could have applications in electronics and nanotechnology (Sotzing et al., 1996).

Catalysis

- Pyrrolide-imine benzyl complexes of zirconium and hafnium have demonstrated efficient catalysis in ethylene polymerization, suggesting the utility of pyrrole derivatives in catalytic processes. Such complexes contribute to the development of more efficient catalysts for industrial polymer production (Matsui et al., 2004).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They play a crucial role in maintaining the homeostasis of cellular proteins.

Mode of Action

It is known to interact with the proteasome subunits . This interaction could potentially lead to the inhibition of proteasome activity, thereby affecting the degradation of proteins within the cell.

Biochemical Pathways

The compound’s interaction with proteasome subunits affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells. Disruption of this pathway can lead to a variety of downstream effects, including the accumulation of misfolded proteins and the dysregulation of cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with proteasome subunits. By potentially inhibiting proteasome activity, the compound could cause an accumulation of proteins within the cell . This could lead to cellular stress and potentially induce apoptosis, or programmed cell death.

Propiedades

IUPAC Name |

(3aR,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-14-10-15-7-13(14)9-16(11-14)8-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESYNSJGQAAOOB-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CNCC1CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CNC[C@H]1CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2888982.png)

![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)

![7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2888993.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2888995.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2888996.png)

![2-(cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2889000.png)

![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)

![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)